DM-01

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

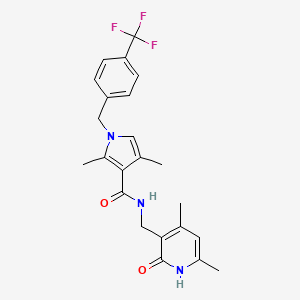

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F3N3O2/c1-13-9-15(3)28-21(30)19(13)10-27-22(31)20-14(2)11-29(16(20)4)12-17-5-7-18(8-6-17)23(24,25)26/h5-9,11H,10,12H2,1-4H3,(H,27,31)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYKDXOCUIJBHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C=C2C)CC3=CC=C(C=C3)C(F)(F)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of DM-01 (Mertansine) in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DM-01, also known as Mertansine, is a highly potent cytotoxic agent belonging to the maytansinoid family. It functions as a microtubule-targeting agent, disrupting the dynamics of microtubule assembly and disassembly, which are critical for cell division. Due to its high systemic toxicity, this compound is primarily utilized as a payload in antibody-drug conjugates (ADCs). The most notable example is Ado-trastuzumab emtansine (T-DM1), where this compound is linked to the HER2-targeted antibody trastuzumab. This targeted delivery mechanism allows for the selective killing of cancer cells that overexpress the target antigen, thereby increasing the therapeutic window of the cytotoxic agent. This guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action

The primary function of this compound in cancer cells is the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[1][2] When delivered as part of an ADC, such as T-DM1, the process involves several key steps:

-

Target Binding: The antibody component of the ADC binds to its specific antigen on the surface of the cancer cell (e.g., trastuzumab binding to HER2).[3]

-

Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[3][4]

-

Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. Inside the lysosome, the linker connecting the antibody to this compound is cleaved by proteolytic degradation of the antibody.[3][4]

-

Microtubule Disruption: The released, active this compound then enters the cytoplasm and binds to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules and disrupts the dynamics of existing microtubules.[1][3]

-

Cell Cycle Arrest and Apoptosis: The disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase, preventing the formation of a functional mitotic spindle.[1][5] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[4][5]

Quantitative Data

The cytotoxic potency of this compound, both as a free agent and conjugated to an antibody, has been evaluated in numerous cancer cell lines.

Table 1: In Vitro Cytotoxicity of Free this compound

| Cell Line | Cancer Type | IC50 (nM) |

| HCT-15 | Colon Cancer | 0.750 |

| A431 | Skin Cancer | 0.04 |

| B16F10 | Melanoma | 0.092 µg/mL* |

| MDA-MB-231 | Triple-Negative Breast Cancer | 120 |

| MCF7 | Breast Cancer | 0.34 (for S-methyl DM1) |

| Various Biliary Tract Cancer Lines | Biliary Tract Cancer | 0.79 - 7.2 |

Note: Original data in µg/mL.[6] All other IC50 values are reported from various sources.[1][5][7]

Table 2: In Vitro Cytotoxicity of T-DM1

| Cell Line | Cancer Type | HER2 Status | IC50 (µg/mL) |

| KMCH-1 | Biliary Tract Cancer | High | 0.031 |

| Mz-ChA-1 | Biliary Tract Cancer | High | 1.3 |

| KKU-100 | Biliary Tract Cancer | Low | 4.3 |

Data extracted from a study on HER2-positive biliary tract cancer.[5]

Table 3: In Vivo Efficacy of T-DM1 in Xenograft Models

| Cell Line | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Outcome |

| KMCH-1 | Biliary Tract Cancer | 20 mg/kg T-DM1 | 108 | Significant antitumor activity |

| Mz-ChA-1 | Biliary Tract Cancer | 20 mg/kg T-DM1 | 75 | Significant antitumor activity |

| N-87 | Gastric Cancer | T-DM1 | Not specified | Complete pathological response in 50% of mice |

| OE-19 | Gastric Cancer | T-DM1 | Not specified | Complete pathological response in 100% of mice |

| JIMT-1 | Breast Cancer | T-DM1 | Not specified | Significant tumor growth inhibition |

| BT-474 | Breast Cancer | 15 mg/kg T-DM1 | 48% decrease in tumor volume | Tumor regression |

Data compiled from multiple preclinical studies.[4][5][8][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound in cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound or T-DM1.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., SK-BR-3, BT-474 for T-DM1) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[3]

-

Drug Treatment: Prepare serial dilutions of this compound or T-DM1 in the appropriate cell culture medium. Remove the existing medium from the cells and add the drug dilutions. Include wells with medium and a vehicle control (e.g., DMSO for free this compound).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Plot the absorbance against the drug concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension and wash the cell pellet with cold PBS.[10]

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[11]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

In Vitro Microtubule Dynamics Assay

This assay directly visualizes the effect of this compound on microtubule polymerization.

Methodology:

-

Flow Cell Preparation: Assemble a flow cell using a glass slide and a coverslip. Passivate the surface to prevent non-specific protein binding.

-

Microtubule Seed Immobilization: Introduce GMPCPP-stabilized, fluorescently labeled microtubule "seeds" into the flow cell to act as nucleation sites.

-

Reaction Mixture: Prepare a reaction mixture containing fluorescently labeled tubulin dimers, GTP, and an oxygen scavenger system. Add varying concentrations of this compound to this mixture.

-

TIRF Microscopy: Introduce the reaction mixture into the flow cell and visualize microtubule polymerization from the seeds using Total Internal Reflection Fluorescence (TIRF) microscopy.

-

Data Acquisition and Analysis: Acquire time-lapse images of the growing microtubules. Generate kymographs (space-time plots) to measure the rates of microtubule growth, shrinkage, and the frequencies of catastrophe (transition from growth to shrinkage) and rescue (transition from shrinkage to growth).

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor activity of T-DM1 in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., N-87, OE-19) into the flank of immunodeficient mice (e.g., SCID or nude mice).[4][8]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer T-DM1 (e.g., 5-20 mg/kg) intravenously, typically on a weekly or every-three-weeks schedule. The control group receives a vehicle or a non-specific IgG.[5][12]

-

Tumor Measurement: Measure the tumor volume with calipers at regular intervals throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry). Compare the tumor growth curves between the treatment and control groups to determine the efficacy of T-DM1.

Signaling Pathways

While the primary mechanism of this compound is direct microtubule disruption, this action intersects with and influences several key cellular signaling pathways that regulate the cell cycle and apoptosis. The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), which halts the cell cycle at the metaphase-anaphase transition. Prolonged activation of the SAC due to irreparable microtubule damage leads to the activation of pro-apoptotic signaling cascades, involving proteins such as Bcl-2 family members and caspases.

Conclusion

This compound is a potent antimitotic agent whose function in cancer cells is to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Its clinical utility is realized through its incorporation into antibody-drug conjugates, which enable targeted delivery to cancer cells, thereby mitigating systemic toxicity. The efficacy of this compound-containing ADCs, such as T-DM1, has been demonstrated in a variety of preclinical models and clinical settings, particularly in HER2-positive cancers. Understanding the detailed mechanism of action, having access to quantitative efficacy data, and utilizing robust experimental protocols are essential for the continued development and optimization of this compound-based cancer therapies.

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 3. benchchem.com [benchchem.com]

- 4. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mertansine | Microtubule Associated | TargetMol [targetmol.com]

- 8. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Unraveling the Role of DM-01 in Epigenetic Modification: A Technical Overview

Disclaimer: The designation "DM-01" does not correspond to a widely recognized or publicly documented molecule in the field of epigenetic modification. The following guide is a synthesized representation based on the hypothetical functions of a novel epigenetic modulator. All data and experimental protocols are illustrative and should be adapted based on the specific characteristics of the molecule .

Executive Summary

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in normal development and cellular differentiation, and their dysregulation is a hallmark of numerous diseases, including cancer. Key epigenetic mechanisms include DNA methylation, histone modification, and non-coding RNA-mediated regulation. This document provides a technical overview of a hypothetical novel compound, this compound, and its putative role in modulating epigenetic landscapes. We will explore its mechanism of action, present illustrative quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows.

Core Mechanism of Action of this compound

This compound is postulated to be a potent and selective inhibitor of a key epigenetic enzyme. For the purpose of this guide, we will assume this compound targets a specific histone deacetylase (HDAC). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. By inhibiting a specific HDAC, this compound is hypothesized to increase histone acetylation, leading to a more open chromatin state and the reactivation of silenced tumor suppressor genes.

Caption: Hypothetical mechanism of this compound as an HDAC inhibitor.

Quantitative Analysis of this compound Activity

The efficacy of this compound would be determined through a series of in vitro and in vivo experiments. Below are tables summarizing hypothetical quantitative data.

Table 1: In Vitro Enzymatic Assay of this compound

| Target Enzyme | This compound IC50 (nM) |

| HDAC1 | 15 |

| HDAC2 | 25 |

| HDAC3 | 80 |

| HDAC6 | 1500 |

| SIRT1 | >10,000 |

Table 2: Cellular Activity of this compound in a Cancer Cell Line

| Assay | Endpoint | This compound EC50 (nM) |

| Cell Viability (72h) | GI50 | 50 |

| Histone H3 Acetylation | AC50 | 30 |

| p21 Gene Expression | Fold Induction | 8-fold at 100 nM |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's epigenetic effects.

In Vitro HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific HDAC enzymes.

Methodology:

-

Recombinant human HDAC enzymes are incubated with a fluorogenic acetylated peptide substrate.

-

Serial dilutions of this compound are added to the reaction wells.

-

The reaction is initiated by the addition of the enzyme.

-

After a defined incubation period, a developing solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

An In-depth Technical Guide to the Discovery and Synthesis of Mertansine (DM-01)

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the cytotoxic agent Mertansine, commonly known as DM1. DM1 is a potent microtubule inhibitor and a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This guide details its discovery, synthesis, mechanism of action, and key experimental protocols, presenting quantitative data in a structured format for ease of reference.

Discovery and Development

Mertansine (DM1) is a semi-synthetic maytansinoid, a derivative of the natural product maytansine.[1] Maytansine, originally isolated from the plant Maytenus serrata, demonstrated high cytotoxicity but was found to have an unacceptably narrow therapeutic window in clinical trials due to systemic toxicity.[1] This led to the development of maytansinoid derivatives, such as DM1, which could be conjugated to monoclonal antibodies to selectively target cancer cells, thereby enhancing efficacy and reducing off-target effects. DM1 was specifically designed with a thiol group to facilitate stable linkage to antibodies.[1][2]

Synthesis of Mertansine (DM1)

The synthesis of DM1 is a multi-step process that typically starts from a maytansinoid precursor. A key intermediate in this process is N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine. The final step involves the reduction of the disulfide bond in this intermediate to yield the free thiol group of DM1.

Experimental Protocol: Synthesis of Mertansine (DM1)

Step 1: Synthesis of N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine

This precursor is synthesized by esterifying maytansinol with N-methyl-N-(3-methyldithiopropanoyl)-L-alanine. The reaction is typically carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as zinc chloride.[3]

Step 2: Reduction to Mertansine (DM1)

The final step is the reduction of the disulfide bond of N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine to the corresponding thiol.

-

Materials:

-

N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine

-

Dithiothreitol (DTT)

-

Ethyl acetate

-

Methanol

-

Potassium phosphate buffer (pH 7.5) containing EDTA

-

Brine

-

Sodium sulfate

-

Argon atmosphere

-

-

Procedure:

-

A solution of N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine (e.g., 2.5 mmol) is prepared in a mixture of ethyl acetate and methanol.[4]

-

The solution is stirred at room temperature under an argon atmosphere.[4]

-

A solution of dithiothreitol (DTT) in potassium phosphate buffer (pH 7.5) containing 2 mM EDTA is added to the reaction mixture.[4]

-

The reaction progress is monitored by HPLC until completion (typically around 3 hours).[4]

-

Upon completion, the reaction mixture is treated with a potassium phosphate buffer (pH 6.0) containing 2 mM EDTA.[4]

-

The product is extracted with ethyl acetate.[4]

-

The combined organic layers are washed with brine and dried over sodium sulfate.[4]

-

The solvent is evaporated to yield the crude thiol-containing maytansinoid, DM1.[4]

-

The crude product is then purified by HPLC.[4]

-

Mechanism of Action

Mertansine is a potent antimitotic agent that exerts its cytotoxic effects by inhibiting the assembly of microtubules.[5] It binds to tubulin at the rhizoxin binding site, disrupting microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division.[5][6] This interference with microtubule function leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[7]

When conjugated to an antibody to form an ADC, the mechanism of action involves several steps, as depicted in the signaling pathway diagram below.

Experimental Workflows and Protocols

In Vitro Cytotoxicity Assay

A common method to assess the cytotoxic potential of DM1 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[3]

-

Protocol:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of DM1 or a DM1-containing ADC.

-

After a specified incubation period (e.g., 72 hours), an MTT solution is added to each well.

-

Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

The absorbance of the resulting solution is measured using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

-

In Vivo Xenograft Studies

To evaluate the anti-tumor activity of DM1-containing ADCs in a living organism, xenograft mouse models are commonly used.

-

Protocol:

-

Human tumor cells are implanted subcutaneously into immunocompromised mice.

-

Once the tumors reach a specified volume, the mice are randomized into treatment and control groups.

-

The treatment group receives the DM1-ADC, often intravenously, at a predetermined dose and schedule (e.g., once every 3 weeks). The control group may receive a vehicle or a non-targeting ADC.

-

Tumor volume and body weight are measured regularly throughout the study.

-

The efficacy of the treatment is assessed by comparing the tumor growth inhibition in the treated group to the control group.

-

Quantitative Data

The potency of DM1 and its conjugates has been evaluated across numerous cancer cell lines. The following tables summarize representative quantitative data from various studies.

Table 1: In Vitro Cytotoxicity of Mertansine (DM1) and its Conjugates

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |

| HCT-15 | Colon Cancer | Mertansine (DM1) | 0.750 | [8] |

| A431 | Epidermoid Carcinoma | Mertansine (DM1) | 0.04 | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Mertansine (DM1) | 120 | [8] |

| KB | Epidermoid Carcinoma | Mertansine (DM1) | 1.10 | [6][9] |

| SK-BR-3 | HER2+ Breast Cancer | Mertansine (DM1) | 1.10 | [6][9] |

| KMCH-1 | Biliary Tract Cancer | Mertansine (DM1) | 0.79 | [10] |

| Mz-ChA-1 | Biliary Tract Cancer | Mertansine (DM1) | 7.2 | [10] |

| KMCH-1 | Biliary Tract Cancer | T-DM1 | 0.031 (µg/mL) | [10] |

| Mz-ChA-1 | Biliary Tract Cancer | T-DM1 | 1.3 (µg/mL) | [10] |

Table 2: In Vivo Efficacy of Mertansine (DM1) Conjugates in Xenograft Models

| Xenograft Model | Cancer Type | Compound | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |

| 4T1 Orthotopic | Breast Cancer | Mertansine (DM1) | 0.5 mg/kg | Significant increase in apoptosis | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer | cRGD-MMP (DM1 prodrug) | 0.8 mg DM1 equiv./kg | 67.3% | |

| MDA-MB-231 | Triple-Negative Breast Cancer | cRGD-MMP (DM1 prodrug) | 1.6 mg DM1 equiv./kg | 87.6% | |

| KMCH-1 | HER2+ Biliary Tract Cancer | T-DM1 | 20 mg/kg, every 3 weeks | 108% (regression) | [10] |

| Mz-ChA-1 | HER2+ Biliary Tract Cancer | T-DM1 | 20 mg/kg, every 3 weeks | 75% | [10] |

| HER2+ CS Xenografts | Uterine & Ovarian Carcinosarcoma | T-DM1 | Not Specified | Significant tumor reduction and prolonged survival |

Conclusion

Mertansine (DM1) represents a cornerstone in the field of antibody-drug conjugates, offering a potent and targeted approach to cancer therapy. Its discovery as a second-generation maytansinoid and its refined synthesis have enabled its successful incorporation into clinically approved ADCs. The mechanism of action, centered on the disruption of microtubule dynamics, provides a clear rationale for its powerful cytotoxic effects. The data presented in this guide underscore the sub-nanomolar potency of DM1 in vitro and its significant anti-tumor efficacy in vivo when delivered via a targeted antibody. This technical overview serves as a valuable resource for researchers and professionals in the ongoing development of next-generation cancer therapeutics.

References

- 1. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine | 912569-84-7 | MLB56984 [biosynth.com]

- 9. kosheeka.com [kosheeka.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Pharmacological Profile of DM-01 (Mertansine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM-01, also known as Mertansine, is a highly potent thiol-containing maytansinoid derivative that has garnered significant attention in the field of oncology.[1][2] As a powerful microtubule-targeting agent, this compound exerts its cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells.[1][] Due to its high cytotoxicity, this compound is primarily utilized as a payload in antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic exposure and associated toxicities.[1][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology, with a focus on its application in the context of ADCs such as Trastuzumab emtansine (T-DM1).

Mechanism of Action

This compound is a synthetic derivative of maytansine, a natural ansa macrolide.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of microtubules.[] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure.

By binding to the vinca domain on β-tubulin, this compound prevents the assembly of tubulin dimers into microtubules.[][5] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis.[][5] Studies have shown that maytansinoids, including this compound, can suppress microtubule dynamic instability even at sub-nanomolar concentrations.[6][7]

The targeted delivery of this compound via ADCs is a key aspect of its therapeutic application. In the case of T-DM1, the trastuzumab antibody binds to the HER2 receptor on the surface of cancer cells, leading to the internalization of the ADC.[8][9] Once inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the active this compound payload to exert its cytotoxic effects.[8]

Signaling Pathway for this compound Induced Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Pharmacodynamics

The pharmacodynamic properties of this compound are characterized by its high potency and cytotoxicity against a broad range of tumor cell lines.[10] As a standalone agent, this compound exhibits potent anti-proliferative activity, with IC50 values often in the picomolar to nanomolar range.[10] When conjugated to an antibody, the potency of the resulting ADC is influenced by factors such as the drug-to-antibody ratio (DAR), the stability of the linker, and the antigen expression on the target cells.

Clinical studies with T-DM1 have demonstrated a clear relationship between drug exposure and clinical response in patients with HER2-positive breast cancer.[11][12] The efficacy of T-DM1 is attributed to both the targeted delivery of this compound and the inherent anti-tumor activities of the trastuzumab antibody.[13]

Quantitative Pharmacodynamic Data for this compound and T-DM1

| Parameter | Value | Cell Line/Context | Reference |

| This compound IC50 | 0.092 µg/mL | Malignant B16F10 melanoma cells | [2] |

| Maytansinoid Inhibition Constant (Ki) | 0.4 x 10-6 M | Tubulin binding | [] |

| T-DM1 5-year Recurrence-Free Interval | 98.3% | Stage I HER2-positive breast cancer (ATEMPT study) | [14] |

| T-DM1 7-year Invasive Disease-Free Survival | 80.8% | High-risk HER2-positive early breast cancer (KATHERINE trial) | [15] |

| T-DM1 7-year Overall Survival Benefit (vs. Trastuzumab) | 4.7% | High-risk HER2-positive early breast cancer (KATHERINE trial) | [16] |

Pharmacokinetics

The pharmacokinetic profile of this compound is intrinsically linked to the pharmacokinetics of the ADC it is part of. As a free molecule, this compound would likely have a short half-life and high systemic clearance. However, when conjugated to a monoclonal antibody, its pharmacokinetic properties are largely governed by the antibody.

Studies with T-DM1 have shown that the conjugate has a terminal half-life of approximately 3.74 ± 1.15 days in humans at the maximum tolerated dose.[17] The clearance of T-DM1 is faster than that of unconjugated trastuzumab, which is attributed to the clearance of the conjugate as a whole and the cleavage of the linker releasing this compound.[17][18] The concentration of free this compound in plasma is very low, indicating the stability of the linker in circulation.[10][17]

Pharmacokinetic Parameters of T-DM1 in Humans (at 3.6 mg/kg)

| Parameter | Value | Reference |

| Clearance | 10.6 ± 1.26 mL/day/kg | [17] |

| Terminal Half-life | 3.74 ± 1.15 days | [17] |

Experimental Workflow for Preclinical Pharmacokinetic Analysis of T-DM1

Caption: Workflow for preclinical pharmacokinetic analysis of T-DM1.

Toxicology

The toxicity profile of this compound is a critical consideration in its development and clinical use. As a potent cytotoxic agent, this compound can cause dose-limiting toxicities if it reaches healthy tissues in significant concentrations. The primary toxicities associated with maytansinoid-based ADCs are generally related to the payload.[19]

In preclinical studies, the administration of unconjugated this compound resulted in toxicities at much lower doses compared to T-DM1, highlighting the improved therapeutic index achieved through antibody conjugation.[20] The main toxicities observed with T-DM1 in clinical trials include hepatotoxicity (elevated transaminases), thrombocytopenia, and fatigue.[10][21] These adverse effects are generally manageable and reversible.[10]

Summary of Key Toxicological Findings

| Toxicity | Observation | Species/Context | Reference |

| Hepatotoxicity | Reversible elevations in hepatic transaminases | Humans (Clinical Trials) | [10] |

| Thrombocytopenia | Decreased platelet counts | Humans (Clinical Trials) | [19] |

| Fatigue | Common but rarely severe | Humans (Clinical Trials) | [10] |

| General Toxicity (Unconjugated this compound) | Tolerated up to 0.2 mg/kg | Rats | [20] |

| General Toxicity (T-DM1) | Well-tolerated up to 30-40 mg/kg | Monkeys and Rats | [20] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or the corresponding ADC and incubate for 72 hours.

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

-

Incubation: Incubate the plates for 1.5 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[22][23]

In Vitro Microtubule Dynamics Assay

This protocol allows for the direct visualization of the effect of this compound on microtubule dynamics.

-

Microtubule Seed Preparation: Prepare GMPCPP-stabilized, fluorescently labeled microtubule seeds.

-

Flow Chamber Assembly: Assemble a flow chamber on a glass slide and passivate the surface.

-

Seed Immobilization: Immobilize the microtubule seeds onto the passivated surface.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing fluorescently labeled tubulin dimers and the desired concentration of this compound.

-

Assay Initiation: Introduce the reaction mixture into the flow chamber.

-

Microscopy: Visualize microtubule growth and shrinkage using total internal reflection fluorescence (TIRF) microscopy.

-

Data Analysis: Generate kymographs (space-time plots) to measure parameters of dynamic instability, including growth and shortening rates, and catastrophe and rescue frequencies.[24][25]

Conclusion

This compound (Mertansine) is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its incorporation into antibody-drug conjugates has revolutionized the treatment of certain cancers, most notably HER2-positive breast cancer with the success of T-DM1. The targeted delivery of this compound enhances its therapeutic index by maximizing its efficacy against tumor cells while mitigating systemic toxicity. A thorough understanding of its pharmacological properties, from its molecular interactions to its clinical effects, is crucial for the continued development of novel and more effective ADC-based therapies. Future research will likely focus on optimizing linker technologies, exploring new antibody targets, and managing potential resistance mechanisms to further harness the therapeutic potential of this powerful cytotoxic payload.

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]

- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats [mdpi.com]

- 10. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]

- 11. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical efficacy and safety of T-DM1 for patients with HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. esmo.org [esmo.org]

- 15. Adjuvant T-DM1 in Patients With HER2-Positive Breast Cancer: Long-Term Results of the KATHERINE Trial - The ASCO Post [ascopost.com]

- 16. targetedonc.com [targetedonc.com]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics and biodistribution of the antitumor immunoconjugate, cantuzumab mertansine (huC242-DM1), and its two components in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. Systemic toxicities of trastuzumab‐emtansine predict tumor response in HER2+ metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MTT (Assay protocol [protocols.io]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

DM-01: A Technical Guide to its Mechanism and Impact on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM-01 has emerged as a potent and selective small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a key histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is primarily responsible for the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27me1/2/3). This methylation mark is a hallmark of transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), making it an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, its mechanism of action, its specific effects on histone methylation, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a selective inhibitor of the EZH2 enzyme. By targeting EZH2, this compound effectively reduces the levels of H3K27 methylation, leading to the reactivation of silenced tumor suppressor genes. This targeted epigenetic modulation presents a promising therapeutic strategy for a range of cancers characterized by EZH2 hyperactivity or specific genetic alterations, such as in SNF5/INI-1/SMARCB1-deficient solid tumors.[1]

Mechanism of Action: Targeting the EZH2-Mediated Histone Methylation Pathway

This compound functions by inhibiting the catalytic activity of EZH2, thereby preventing the transfer of methyl groups to histone H3 at lysine 27. This leads to a global decrease in H3K27 methylation levels, which in turn reverses the transcriptional repression of EZH2 target genes.

As illustrated in Figure 1, this compound inhibits the PRC2 complex, preventing the methylation of H3K27. This leads to the activation of tumor suppressor genes that are otherwise silenced by this repressive histone mark.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A549 sh-EV | Lung Carcinoma | 72.748 | [1] |

| A549 sh-EZH2 | Lung Carcinoma (EZH2 knockdown) | 269.7 | [1] |

| K562 | Chronic Myelogenous Leukemia | 58.706 | [1] |

Table 1: IC50 values of this compound in different cancer cell lines.

The increased IC50 in EZH2 knockdown cells confirms that the primary target of this compound is indeed EZH2.[1]

Experimental Protocols

Cell Viability Assay (for IC50 Determination)

This protocol outlines a standard method for determining the IC50 of this compound using a colorimetric assay like MTT or a fluorescence-based assay like PrestoBlue.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add a viability reagent such as MTT or PrestoBlue to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the log of the this compound concentration. Fit a dose-response curve to the data to determine the IC50 value.

Western Blot for Histone Methylation

This protocol details the detection of changes in H3K27 methylation levels upon treatment with this compound.

Methodology:

-

Cell Treatment: Treat cells (e.g., K562) with this compound at various concentrations (e.g., 5 µM and 10 µM) and a vehicle control for 24 hours.[1]

-

Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Use an antibody against total Histone H3 as a loading control.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative change in H3K27me3 levels. A significant decrease in the H3K27me3 signal is expected with this compound treatment.[1]

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for measuring the expression of downstream target genes of EZH2, such as the tumor suppressor DIRAS3.[1]

Methodology:

-

Cell Treatment: Treat cells with this compound at various concentrations (e.g., 5 µM and 10 µM) and a vehicle control for 24 hours.[1]

-

RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the target gene (e.g., DIRAS3) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. An increase in the expression of DIRAS3 is anticipated following this compound treatment.[1]

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that targets the epigenetic machinery of cancer cells. Its specific inhibition of EZH2 leads to a reduction in H3K27 methylation and the reactivation of tumor suppressor genes. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular and molecular effects of this compound and other EZH2 inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of epigenetic modulators.

References

DM-01: A Technical Guide for Preclinical Research in Diffuse Large B-cell Lymphoma

For Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Abstract

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive and the most common form of non-Hodgkin lymphoma. While immunochemotherapy regimens like R-CHOP are the standard of care, a significant portion of patients either relapse or are refractory to initial treatment, highlighting the urgent need for novel therapeutic strategies. One promising avenue of research is the targeting of epigenetic regulators, such as the Enhancer of Zeste Homolog 2 (EZH2). DM-01 is a potent and selective small molecule inhibitor of EZH2, positioning it as a valuable tool for preclinical research in DLBCL. This document provides a comprehensive technical overview of this compound, including its mechanism of action, and offers representative experimental protocols and data from the broader class of selective EZH2 inhibitors to guide its investigation in DLBCL.

Introduction to this compound

This compound is a selective inhibitor of the EZH2 methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark leads to chromatin condensation and transcriptional repression of target genes. In a subset of DLBCL, particularly the germinal center B-cell-like (GCB) subtype, gain-of-function mutations in EZH2 are prevalent. These mutations lead to hyper-trimethylation of H3K27, which silences tumor suppressor genes and promotes lymphomagenesis. By inhibiting EZH2, this compound is expected to reverse this aberrant gene silencing, leading to the re-expression of tumor suppressors and subsequent anti-lymphoma effects.

Table 1: Properties of this compound

| Property | Value |

| Target | Enhancer of Zeste Homolog 2 (EZH2) |

| CAS Number | 2355280-00-9 |

| Molecular Formula | C₂₃H₂₄F₃N₃O₂ |

| Mechanism of Action | Selective EZH2 Inhibitor |

| Indication for Research | Diffuse Large B-cell Lymphoma, Follicular Lymphoma |

EZH2 Signaling Pathway in DLBCL and Mechanism of Action of this compound

In normal germinal center B-cells, EZH2 is essential for regulating the balance between proliferation and differentiation. However, in GCB-DLBCL, hyperactive EZH2, often due to mutations, leads to the repression of genes that control cell cycle checkpoints and promote differentiation. This contributes to uncontrolled cell proliferation and the survival of the lymphoma cells. This compound, as an EZH2 inhibitor, is designed to interrupt this pathogenic process.

Figure 1: EZH2 Signaling Pathway in DLBCL and the inhibitory action of this compound.

Quantitative Data for Selective EZH2 Inhibitors in DLBCL

Disclaimer: The following data are from published studies on selective EZH2 inhibitors, GSK126 and tazemetostat, and are intended to be representative of the expected activity of this class of compounds. Researchers should generate specific data for this compound in their experimental systems.

Table 2: Representative In Vitro Activity of Selective EZH2 Inhibitors in DLBCL Cell Lines

| Compound | Cell Line | EZH2 Status | IC₅₀ (nM) - Proliferation | IC₅₀ (nM) - H3K27me3 | Reference |

| GSK126 | Pfeiffer | Mutant (Y641F) | < 25 | 7 | [2] |

| GSK126 | KARPAS-422 | Mutant (Y641N) | < 25 | 10 | [2] |

| GSK126 | WSU-DLCL2 | Mutant (Y641N) | < 25 | 15 | [2] |

| GSK126 | OCI-Ly19 | Wild-Type | > 1000 | 252 | [2] |

| Tazemetostat | KARPAS-422 | Mutant (Y641N) | ~10 | 90 | [2] |

| Tazemetostat | Pfeiffer | Mutant (Y641F) | ~20 | 2 | [2] |

| Tazemetostat | SU-DHL-6 | Mutant (Y641N) | ~30 | 10 | [3] |

| Tazemetostat | OCI-Ly1 | Wild-Type | > 1000 | 100 | [3] |

Experimental Protocols

Disclaimer: The following are generalized protocols based on methodologies used for other selective EZH2 inhibitors. These should be adapted and optimized for specific experimental conditions and for this compound.

Cell Proliferation Assay

This protocol is for assessing the effect of this compound on the proliferation of DLBCL cell lines.

-

Cell Seeding: Plate DLBCL cells (e.g., Pfeiffer, KARPAS-422 for EZH2 mutant; OCI-Ly19 for EZH2 wild-type) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

-

Treatment: Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression analysis.

Western Blot for H3K27me3 Levels

This protocol is to determine the effect of this compound on the levels of H3K27 trimethylation.

-

Cell Treatment: Culture DLBCL cells with varying concentrations of this compound for 48-72 hours.

-

Histone Extraction:

-

Harvest and wash the cells with PBS.

-

Lyse the cells in a hypotonic buffer and isolate the nuclei.

-

Extract histones from the nuclear pellet using 0.4 N H₂SO₄ overnight at 4°C.

-

Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.

-

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

As a loading control, probe for total Histone H3 on the same or a parallel blot.[4]

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software and normalize the H3K27me3 signal to the total H3 signal.

-

Experimental and Logical Workflows

The following diagrams illustrate a typical preclinical evaluation workflow for an EZH2 inhibitor like this compound in DLBCL research.

Figure 2: Preclinical experimental workflow for evaluating this compound in DLBCL.

Conclusion

This compound represents a promising research tool for investigating the therapeutic potential of EZH2 inhibition in Diffuse Large B-cell Lymphoma. Its selectivity for EZH2 allows for targeted exploration of the epigenetic dependencies of DLBCL. While specific preclinical data for this compound is not yet widely published, the extensive research on other selective EZH2 inhibitors provides a strong rationale and a clear experimental roadmap for its evaluation. The protocols and representative data presented in this guide are intended to facilitate the design and execution of robust preclinical studies to elucidate the anti-lymphoma activity of this compound and to support its further development.

References

Preliminary Studies on DM-01 in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary preclinical studies on DM-01, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, for its potential application in the treatment of solid tumors. This document outlines the core findings, experimental methodologies, and signaling pathways associated with this compound's mechanism of action.

Core Concepts and Mechanism of Action

This compound is a novel pyrrole-3-carboxamide derivative that functions as a powerful and selective inhibitor of EZH2.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes. In many solid tumors, EZH2 is overexpressed and contributes to oncogenesis by silencing tumor suppressor genes.

The primary mechanism of action of this compound is the inhibition of EZH2's methyltransferase activity. This leads to a reduction in global H3K27me3 levels, which in turn derepresses the expression of tumor suppressor genes. One key downstream target that is upregulated by this compound is the tumor suppressor gene DIRAS3.[1][2]

It is important to note that the designation "this compound" has been associated with other experimental agents in different contexts. For instance, a separate entity designated this compound has been mentioned in association with Immunicom's Immunopheresis® platform, where it is described as targeting Vascular Endothelial Growth Factor (VEGF). The information presented in this guide pertains exclusively to the EZH2 inhibitor this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 | K562 (Chronic Myelogenous Leukemia) | 58.706 µM | [1][2] |

| Sensitivity | A549 (Lung Carcinoma) | Decreased sensitivity upon EZH2 knockdown | [1][2] |

Table 2: Selectivity of this compound

| Compound | Selectivity Index (Compared to GSK-126) | Reference |

| This compound | 3.7 | [3] |

| GSK-126 | 2.3 | [3] |

Signaling Pathways

EZH2-DIRAS3 Signaling Pathway

This compound inhibits EZH2, a core component of the PRC2 complex. This inhibition prevents the trimethylation of Histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. The reduction in H3K27me3 leads to the transcriptional activation of downstream tumor suppressor genes, including DIRAS3. DIRAS3, in turn, exerts its tumor-suppressive functions by inhibiting multiple oncogenic signaling pathways, including the PI3K/AKT, JAK/STAT, and RAS/MAPK pathways.[4][5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for DM-01 (Maytansinoid DM1) In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM-01, a synthetic derivative of the potent microtubule-targeted agent maytansine, is a key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] As a cytotoxic payload, this compound is engineered to be linked to monoclonal antibodies that specifically target tumor-associated antigens, thereby enabling selective delivery to cancer cells and minimizing systemic toxicity.[1] Upon internalization by the target cell, this compound is released and exerts its potent anti-mitotic activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] These application notes provide detailed protocols for the in vitro cell culture of relevant cancer cell lines and for assessing the cytotoxic effects of this compound.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of microtubule polymerization. It binds to tubulin, specifically at the tips of microtubules, and suppresses their dynamic instability.[1] This interference with microtubule function disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.[1] The suppression of microtubule dynamics by this compound leads to a halt in the cell cycle at the G2/M phase, ultimately inducing programmed cell death (apoptosis) in rapidly dividing cancer cells.[2][3]

Signaling Pathway of T-DM1 (Trastuzumab Emtansine)

A prominent application of this compound is in the ADC Trastuzumab emtansine (T-DM1), which targets HER2-positive cancer cells. The signaling pathway for T-DM1's action is as follows:

Data Presentation

In Vitro Cytotoxicity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Mertansine (DM1) | HCT-15 | Colorectal Carcinoma | 0.750 | [4] |

| Mertansine (DM1) | A431 | Epidermoid Carcinoma | 0.04 | [4] |

| Mertansine (DM1) | MDA-MB-231 | Breast Adenocarcinoma | 120 | [4] |

| S-methyl DM1 | MCF-7 | Breast Adenocarcinoma | 0.33 | [1] |

Effects of this compound on Microtubule Dynamics

This compound significantly suppresses the dynamic instability of microtubules. The following data is for S-methyl-DM1 at a concentration of 100 nM.

| Parameter | Control | S-methyl-DM1 (100 nM) | % Suppression | Reference |

| Growth Rate (µm/min) | 1.25 | 0.95 | 24% | [5] |

| Shortening Rate (µm/min) | 15.6 | 5.15 | 67% | [5] |

| Catastrophe Frequency (/s) | 0.021 | 0.002 | 90% | [5] |

| Rescue Frequency (/s) | 0.018 | 0.010 | 44% | [5] |

| Dynamicity (µm/min) | 1.8 | 0.23 | 87% | [5] |

Experimental Protocols

Cell Culture Protocol for HER2-Positive Breast Cancer Cell Lines

This protocol is suitable for SK-BR-3 and BT-474 human breast adenocarcinoma cell lines, which are commonly used models for studying HER2-targeted therapies like T-DM1.

Materials:

-

SK-BR-3 (ATCC® HTB-30™) or BT-474 (ATCC® HTB-20™) cells

-

For SK-BR-3: McCoy's 5a Medium Modified (ATCC® 30-2007™)

-

For BT-474: Hybri-Care Medium (ATCC® 46-X™) with 1.5 g/L sodium bicarbonate

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA solution (0.25% trypsin, 0.53 mM EDTA)

-

Phosphate-Buffered Saline (PBS), calcium and magnesium-free

-

Cell culture flasks (T-75)

-

Sterile serological pipettes and centrifuge tubes

Complete Growth Medium:

-

SK-BR-3: McCoy's 5a Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

BT-474: Hybri-Care Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Procedure:

-

Thawing Cryopreserved Cells:

-

Rapidly thaw the vial of cells in a 37°C water bath.

-

Aseptically transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5-7 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

-

Subculturing:

-

Grow cells to 80-90% confluency.

-

Aspirate the culture medium.

-

Rinse the cell monolayer with 5-10 mL of PBS.

-

Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

-

Add 6-8 mL of complete growth medium to inactivate the trypsin.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer an appropriate volume of the cell suspension to new T-75 flasks containing pre-warmed complete growth medium. A subcultivation ratio of 1:2 to 1:4 is recommended.[6]

-

Incubate at 37°C and 5% CO2. Change the medium every 2-3 days.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the viability of cells after treatment with this compound.

Materials:

-

Cultured cancer cells (e.g., SK-BR-3, BT-474)

-

This compound (Mertansine)

-

Complete growth medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multi-well plate reader

Procedure:

-

Cell Seeding:

-

Harvest cells in their logarithmic growth phase and perform a cell count (e.g., using a hemocytometer and trypan blue).

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. It is advisable to perform a wide range of concentrations initially to determine the IC50.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without this compound as a vehicle control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Aspirate the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a multi-well plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the background control from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Experimental Workflow Diagram

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Mertansine | DM1 | ADC Cytotoxin | Microtubules/Tubulin | TargetMol [targetmol.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. elabscience.com [elabscience.com]

Application Note: Characterization of DM-01 Effects on the mTOR Signaling Pathway Using Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: DM-01 is a novel small molecule inhibitor targeting the mTOR (mammalian target of rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders like diabetes.[1] Western blotting is a fundamental and widely used technique to detect and quantify specific proteins in a complex mixture, making it an ideal method to assess the efficacy and mechanism of action of compounds like this compound.[2][3] This document provides a detailed protocol for using this compound in a western blot experiment to analyze its impact on the phosphorylation of key downstream targets of mTOR.

Principle of the Assay: The experiment involves treating cultured cells with this compound to inhibit mTOR activity. Subsequently, protein lysates are prepared from these cells and separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).[4] The separated proteins are then transferred to a membrane (nitrocellulose or PVDF), which is probed with primary antibodies specific to the proteins of interest (e.g., phosphorylated and total mTOR, p70S6K, and Akt).[4][5] An enzyme-conjugated secondary antibody is then used to detect the primary antibody, and a chemiluminescent or fluorescent substrate is added to generate a signal that can be captured and quantified.[3][6] The intensity of the signal corresponding to the target protein provides a semi-quantitative measure of its abundance.[2]

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate a suitable cell line (e.g., MCF-7, HeLa, or HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined duration (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used for this compound.

-

Positive Control: For pathway activation, cells can be serum-starved overnight and then stimulated with an appropriate growth factor (e.g., insulin or EGF) for a short period (e.g., 15-30 minutes) before harvesting. A known mTOR inhibitor, such as rapamycin, can be used as a positive control for inhibition.

Protein Lysate Preparation

-

Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[7]

-

Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7]

-

Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

-

Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.

SDS-PAGE and Western Blotting

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.[7]

-

Gel Electrophoresis: Load 20-30 µg of protein per lane into the wells of an SDS-PAGE gel. The acrylamide percentage will depend on the molecular weight of the target proteins.[4] Also, load a molecular weight marker to determine protein size. Run the gel at a constant voltage until the dye front reaches the bottom.[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2][4] Successful transfer can be confirmed by staining the membrane with Ponceau S solution.[8]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5][8]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[4][5]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]

-

Final Washes: Repeat the washing step (step 6) to remove the unbound secondary antibody.

-

Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[6]

-

Stripping and Re-probing (Optional): The membrane can be stripped of bound antibodies and re-probed with another primary antibody (e.g., for a loading control like GAPDH or β-actin) to ensure equal protein loading.

Data Presentation

The results of the western blot analysis can be quantified by densitometry using image analysis software. The data should be presented in a clear and organized manner.

Table 1: Effect of this compound on mTOR Pathway Protein Phosphorylation

| Treatment Group | Concentration (µM) | p-mTOR (Ser2448) / Total mTOR Ratio | p-p70S6K (Thr389) / Total p70S6K Ratio | p-Akt (Ser473) / Total Akt Ratio |

| Vehicle Control | 0 | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.06 |

| This compound | 0.1 | 0.85 ± 0.04 | 0.78 ± 0.07 | 0.95 ± 0.05 |

| This compound | 1 | 0.42 ± 0.03 | 0.35 ± 0.04 | 0.92 ± 0.07 |

| This compound | 10 | 0.15 ± 0.02 | 0.11 ± 0.02 | 0.89 ± 0.06 |

| This compound | 100 | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.85 ± 0.05 |

| Rapamycin (Control) | 0.1 | 0.10 ± 0.02 | 0.08 ± 0.01 | 1.50 ± 0.10 |

Data are represented as mean ± standard deviation from three independent experiments. Ratios are normalized to the vehicle control.

Visualizations

Signaling Pathway Diagram

References

- 1. ijmcmed.org [ijmcmed.org]

- 2. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. azurebiosystems.com [azurebiosystems.com]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]

- 7. bio-rad.com [bio-rad.com]

- 8. ptglab.com [ptglab.com]

Application Notes and Protocols for DM-01 Treatment of K562 Cell Line

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The K562 cell line, established from a patient with chronic myeloid leukemia (CML) in blast crisis, is a widely utilized model in cancer research.[1] These non-adherent lymphoblastoid cells are positive for the Philadelphia chromosome and the associated BCR-ABL fusion gene, which drives their leukemic phenotype.[1] This application note provides detailed protocols for treating the K562 cell line with the investigational compound DM-01. It includes procedures for cell culture, assessment of cell viability, and analysis of apoptosis and cell cycle distribution.

Quantitative Data Summary

The following tables summarize the dose- and time-dependent effects of this compound on the K562 cell line based on hypothetical experimental data.

Table 1: Cell Viability (IC50) of this compound on K562 Cells

| Treatment Duration | IC50 (µM) |

| 24 hours | 15.2 |

| 48 hours | 8.5 |

| 72 hours | 4.1 |

Table 2: Apoptosis Induction by this compound in K562 Cells (48-hour treatment)

| This compound Conc. (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |

| 0 (Control) | 2.1 | 1.5 | 3.6 |

| 5 | 15.8 | 5.2 | 21.0 |

| 10 | 28.4 | 12.7 | 41.1 |

| 20 | 45.1 | 20.3 | 65.4 |

Table 3: Cell Cycle Analysis of K562 Cells Treated with this compound (48-hour treatment)

| This compound Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |

| 0 (Control) | 45.2 | 35.8 | 19.0 | 1.8 |

| 5 | 55.7 | 25.1 | 19.2 | 5.9 |

| 10 | 68.3 | 12.4 | 19.3 | 12.6 |

| 20 | 75.1 | 5.9 | 19.0 | 25.4 |

Signaling Pathway

This compound is hypothesized to inhibit the constitutively active BCR-ABL tyrosine kinase, a hallmark of K562 cells.[1] This inhibition is expected to disrupt downstream pro-survival and proliferative signaling pathways, including the PI3K/Akt/mTOR, JAK/STAT, and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.

Experimental Protocols

K562 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing K562 suspension cells.[2][3][4][5][6]

Materials:

-

K562 cells (e.g., ATCC® CCL-243™)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100X)

-

L-Glutamine

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

T-75 cell culture flasks

-

15 mL and 50 mL conical tubes

-

Hemocytometer or automated cell counter

-

Incubator (37°C, 5% CO2, humidified)

-

Centrifuge

Protocol:

-

Complete Growth Medium: Prepare by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Thawing Frozen Cells:

-

Quickly thaw a vial of frozen K562 cells in a 37°C water bath.[5]

-

Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 5 minutes.[3]

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask and incubate.

-

-

Cell Maintenance:

-

Maintain cell density between 1x10^5 and 1x10^6 cells/mL.[4]

-

Split the culture every 2-3 days. To do this, determine the cell density using a hemocytometer.

-

Calculate the volume of cell suspension needed to seed a new flask at a density of 2-3x10^5 cells/mL.

-

Add the calculated volume of cells to a new flask and bring it to the desired final volume with fresh, pre-warmed complete growth medium.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.[7][8][9]

Materials:

-

96-well flat-bottom plates

-

K562 cells in logarithmic growth phase

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multi-channel pipette

-

Microplate reader

Protocol:

-

Seed 1x10^4 K562 cells in 100 µL of complete growth medium per well in a 96-well plate.[9]

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle-only wells as a control.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight in the dark at 37°C to ensure complete dissolution of formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12]

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometry tubes

-

Flow cytometer

Protocol:

-

Seed 2x10^5 cells/mL in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 48 hours).

-

Harvest the cells by transferring the suspension to a 15 mL conical tube and centrifuging at 300 x g for 5 minutes.

-

Wash the cells once with 1-2 mL of cold PBS.[12]

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[12]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[12]

-